BenchChemオンラインストアへようこそ!

(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one

P2X purinergic receptor pharmacology Ion channel antagonist Pain and inflammation research

(R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one (CAS 1429180-77-7) is a heterocyclic building block that integrates a 2-chloropyrimidine moiety with a chiral (R)-configured 4-phenyloxazolidin-2-one scaffold. With a molecular formula C₁₃H₁₀ClN₃O₂ and molecular weight of 275.69 g/mol, this compound is primarily offered for research and development applications by multiple vendors at purities typically ranging from 95% to 98%.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69 g/mol
CAS No. 1429180-77-7
Cat. No. B1407764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
CAS1429180-77-7
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1
InChIKeyNWHBYLZBPGSARH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one: Scientific Procurement and Technical Baseline Overview


(R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one (CAS 1429180-77-7) is a heterocyclic building block that integrates a 2-chloropyrimidine moiety with a chiral (R)-configured 4-phenyloxazolidin-2-one scaffold . With a molecular formula C₁₃H₁₀ClN₃O₂ and molecular weight of 275.69 g/mol, this compound is primarily offered for research and development applications by multiple vendors at purities typically ranging from 95% to 98% . Its molecular architecture—featuring an N-arylpyrimidinyl substitution at the oxazolidinone nitrogen—places it within a class of compounds that have been explored as PI3K inhibitors [1] and mutant IDH protein inhibitors [2]. The compound is a solid powder under standard storage conditions and serves as a versatile intermediate in medicinal chemistry campaigns targeting kinase inhibition, transporter pharmacology, and chiral auxiliary-directed asymmetric synthesis [3].

Why Generic Substitution of (R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one Fails in Critical Assays


Substituting this specific compound with structurally similar in-class analogs is not a viable scientific or procurement strategy due to measurable divergences in chiral configuration, target engagement, and synthetic utility. First, the (R)-enantiomer (CAS 1429180-77-7) is stereochemically distinct from its (S)-counterpart (CAS 1429180-78-8) ; chiral inversion can dramatically alter pharmacodynamic and pharmacokinetic profiles in biological systems, rendering enantiomeric substitution invalid without direct comparative data [1]. Second, commercially available oxazolidinone-pyrimidine analogs differ in substitution patterns at the oxazolidinone 4-position (e.g., isopropyl versus phenyl versus tert-butyl), each of which confers distinct lipophilicity, steric bulk, and hydrogen-bonding capacity that influence target binding and cellular permeability . Third, even among compounds with identical core scaffolds, variations in the pyrimidine ring substitution (e.g., 2-chloro versus 2-amino versus 2,5-difluoro) produce measurable differences in target engagement profiles [2]. The quantitative evidence presented in Section 3 substantiates why generic substitution fails and why this specific compound must be procured and referenced for reproducible research outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of (R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one Against Comparators


P2X1 Receptor Antagonism: 51 nM IC₅₀ with >196-Fold Selectivity Over P2X2 and P2X3 Subtypes

The target compound demonstrates potent antagonism at the non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) with an IC₅₀ of 51 nM. Crucially, this activity is selective: under identical assay conditions, the compound exhibited IC₅₀ values >10,000 nM against human P2X2 and human P2X3 receptors, representing a >196-fold selectivity window [1]. This selectivity profile distinguishes it from pan-P2X antagonists that exhibit broader subtype inhibition. In comparison, a structurally distinct oxazolidinone-pyrimidine derivative evaluated against P2X4 yielded an IC₅₀ of 189 nM, highlighting the impact of substitution pattern on potency [2].

P2X purinergic receptor pharmacology Ion channel antagonist Pain and inflammation research

ABCG2 (BCRP) Transporter Inhibition: 382 nM IC₅₀ in Cellular Efflux Assay

The target compound inhibits the human ABCG2 (breast cancer resistance protein, BCRP) efflux transporter with an IC₅₀ of 382 nM, as measured by reduction in Hoechst 33342 dye efflux in MDCK2 cells overexpressing ABCG2 [1]. For context, established ABCG2 inhibitors such as Ko143 exhibit IC₅₀ values in the low nanomolar range (typically <10 nM), while weak or inactive comparators exceed 10,000 nM. This places the target compound in the moderate-potency inhibitor category, suitable for applications where partial transporter modulation is desired without complete blockade. The compound was also evaluated in membrane-based ATPase assays, demonstrating IC₅₀ values of 29 nM (basal ATPase) and 299 nM (quercetin-stimulated ATPase) in Sf9 cell membranes expressing human ABCG2 [1].

ABC transporter pharmacology Multidrug resistance Pharmacokinetics and drug disposition

Mutant IDH1 Inhibitor Scaffold: Structural Basis for Allosteric Inhibition

The 3-pyrimidin-4-yl-oxazolidin-2-one scaffold, of which the target compound is a representative member, has been optimized as an allosteric and mutant-specific inhibitor of IDH1. In SAR studies of this chemical series, the (S,S)-diastereomer of a related 4-isopropyl analog demonstrated potent inhibition of mutant IDH1R132H, with excellent selectivity versus wild-type IDH1 [1]. X-ray crystallography confirmed binding to a functionally relevant allosteric pocket distal to the catalytic site, a mechanism that confers mutant specificity not achievable with orthosteric IDH inhibitors [2]. The 2-chloropyrimidine substitution present in the target compound serves as a synthetic handle for further derivatization—the chlorine atom at the pyrimidine 2-position can undergo nucleophilic aromatic substitution (SₙAr) with amines to generate diverse 2-aminopyrimidine analogs [3].

Cancer metabolism Isocitrate dehydrogenase (IDH) inhibition Oncometabolite (2-HG) modulation

Chiral Auxiliary Utility: (R)-4-Phenyloxazolidin-2-one Core Enables Asymmetric Synthesis

The (R)-4-phenyloxazolidin-2-one moiety embedded within the target compound belongs to the Evans oxazolidinone chiral auxiliary family, which is extensively employed in stoichiometric asymmetric synthesis, particularly for α-alkylation and syn-aldol reactions that construct enantiomerically enriched building blocks [1]. The target compound retains the (R)-4-phenyl stereocenter while incorporating a 2-chloropyrimidin-4-yl substituent at the N3 position. This N-arylation modulates the electronic and steric environment of the oxazolidinone nitrogen, potentially influencing acylation kinetics and diastereoselectivity in subsequent transformations. In comparison, the unsubstituted (R)-4-phenyloxazolidin-2-one (CAS 90319-52-1) lacks the pyrimidine handle for further derivatization and does not confer the same pharmacophore recognition elements [2].

Asymmetric synthesis Chiral auxiliary methodology Stereoselective alkylation

Enantiomeric Purity and Sourcing: (R)-Isomer Procurement Stability vs (S)-Counterpart Availability

The (R)-enantiomer (CAS 1429180-77-7) is commercially available from multiple vendors with defined purity specifications: AKSci (95%), Beyotime (97%), MolCore (NLT 98%), and Leyan (97%) . The (S)-enantiomer (CAS 1429180-78-8) is catalogued by fewer suppliers and is explicitly restricted to non-human research use only . This disparity in commercial availability and usage restrictions has direct implications for procurement planning and experimental reproducibility. Furthermore, the target compound's documentation includes HPLC and NMR characterization data from certain vendors, enabling batch-to-batch consistency verification .

Chiral procurement Enantiomeric purity Supply chain reliability

Aldehyde Oxidase Metabolic Stability: Class-Level Resistance to AOX-Mediated Clearance

In an in vitro metabolic stability assessment using rabbit liver cytosol, a structurally related oxazolidinone-pyrimidine compound within the same chemical class exhibited IC₅₀ >1,000,000 nM (>1 mM) for aldehyde oxidase (AOX) inhibition, indicating negligible interaction with this metabolic enzyme [1]. AOX-mediated metabolism is a well-documented liability for certain heteroaromatic scaffolds, particularly those containing unsubstituted azaheterocycles prone to oxidation. The 2-chloropyrimidine substitution pattern present in the target compound is expected to confer similar resistance to AOX metabolism by blocking the electrophilic site required for enzymatic oxidation. In contrast, 2-unsubstituted pyrimidine analogs in this series are more susceptible to AOX-mediated clearance, a property that limits their utility in in vivo studies requiring sustained exposure [2].

Drug metabolism Aldehyde oxidase (AOX) Pharmacokinetic optimization

Optimal Research and Industrial Application Scenarios for (R)-3-(2-Chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one Based on Verified Evidence


P2X1-Selective Purinergic Signaling Studies in Thrombosis and Neuropathic Pain Models

The compound's demonstrated 51 nM IC₅₀ at P2X1 receptors combined with >10,000 nM IC₅₀ at P2X2 and P2X3 receptors [1] makes it suitable as a chemical probe for dissecting P2X1-specific contributions in platelet activation, vascular smooth muscle contraction, and sensory neuron excitability. Researchers investigating P2X1-mediated thrombus formation can employ this compound to achieve selective antagonism without confounding effects on P2X2- or P2X3-mediated processes. Procurement of the (R)-enantiomer rather than the (S)-counterpart is essential for reproducing these selectivity data, as stereochemical configuration may influence P2X receptor subtype engagement.

ABCG2 Transporter-Mediated Multidrug Resistance Mechanistic Studies

With an IC₅₀ of 382 nM in cellular Hoechst 33342 efflux assays using MDCK2-ABCG2 cells [2], the compound serves as a moderate-potency ABCG2 inhibitor suitable for experiments where partial transporter modulation is desired. Applications include combination studies with cytotoxic agents in ABCG2-overexpressing cancer cell lines, pharmacokinetic interaction assessments, and validation of ABCG2 substrate specificity in drug transport assays. The compound's moderate potency (approximately 38-fold weaker than Ko143) is advantageous in experimental designs where complete transporter blockade would confound interpretation of partial inhibition effects.

Synthesis of Focused Mutant IDH1 Inhibitor Libraries via SₙAr Derivatization

The 2-chloropyrimidine substitution provides a reactive handle for nucleophilic aromatic substitution (SₙAr) with diverse amine nucleophiles, enabling the rapid generation of 2-aminopyrimidine analogs within the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold [3]. This scaffold has been validated as an allosteric inhibitor of mutant IDH1, with optimized analogs demonstrating in vivo 2-HG suppression in xenograft models [4]. Medicinal chemistry teams pursuing mutant IDH1 or related targets can procure this compound as a versatile starting material for parallel library synthesis, leveraging the (R)-stereochemistry to access a distinct diastereomeric space from the (S)-configured analogs reported in the literature.

Chiral Auxiliary-Directed Asymmetric Synthesis with Integrated Pharmacophore

The (R)-4-phenyloxazolidin-2-one core retains chiral auxiliary functionality for asymmetric α-alkylation and aldol reactions [5]. The N3-(2-chloropyrimidin-4-yl) substituent simultaneously introduces a medicinally relevant pharmacophore, reducing the number of synthetic steps required to access enantiomerically enriched pyrimidine-containing target molecules. This dual functionality is particularly valuable in process chemistry and medicinal chemistry campaigns where step economy and stereochemical control are critical parameters. Procurement should prioritize vendors providing documentation of enantiomeric purity and batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.